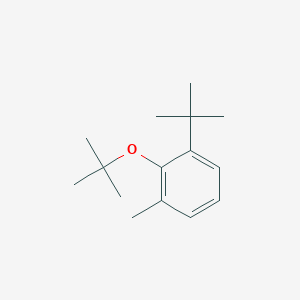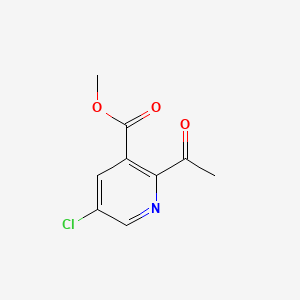
2-(tert-Butoxy)-3-(tert-butyl)toluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butoxy)-3-(tert-butyl)toluene is an organic compound characterized by the presence of tert-butyl and tert-butoxy groups attached to a toluene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxy)-3-(tert-butyl)toluene typically involves the alkylation of toluene derivatives with tert-butyl and tert-butoxy groups. One common method involves the use of tert-butyl chloride and a strong base such as sodium hydride to introduce the tert-butyl group. The tert-butoxy group can be introduced using tert-butyl alcohol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer efficient and sustainable synthesis routes. These systems allow for precise control over reaction conditions, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxy)-3-(tert-butyl)toluene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The tert-butyl and tert-butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of substituted toluenes .
Scientific Research Applications
2-(tert-Butoxy)-3-(tert-butyl)toluene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(tert-Butoxy)-3-(tert-butyl)toluene involves its interaction with specific molecular targets and pathways. The tert-butyl and tert-butoxy groups can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biochemical processes, making the compound useful in research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butoxy)-4-(tert-butyl)toluene
- 2-(tert-Butoxy)-3-(methyl)toluene
- 2-(tert-Butoxy)-3-(ethyl)toluene
Uniqueness
2-(tert-Butoxy)-3-(tert-butyl)toluene is unique due to the specific positioning of the tert-butyl and tert-butoxy groups on the toluene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C15H24O |
|---|---|
Molecular Weight |
220.35 g/mol |
IUPAC Name |
1-tert-butyl-3-methyl-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C15H24O/c1-11-9-8-10-12(14(2,3)4)13(11)16-15(5,6)7/h8-10H,1-7H3 |
InChI Key |
PFUUXRBJIFXMHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C)C)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(S)-2,2-Dimethyltetrahydro-2H-pyran-4-yl]-1-[(1S,2S)-2-methyl-1-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)cyclopropyl]-1H-indole-2-carboxylic Acid](/img/structure/B13701838.png)

![(4-Chlorophenyl)-[2-(trifluoromethyl)cyclopropyl]methanone](/img/structure/B13701855.png)


![6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13701876.png)







